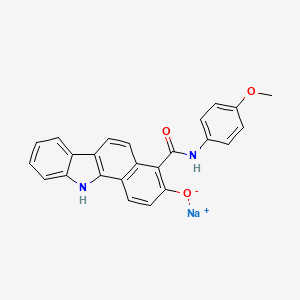
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is a complex organic compound that belongs to the class of benzo(a)carbazoles This compound is characterized by its unique structure, which includes a benzo(a)carbazole core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the benzo(a)carbazole core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the hydroxy and methoxy groups: These functional groups are usually added through substitution reactions using appropriate reagents.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative.
Conversion to the sodium salt: The final step involves neutralizing the compound with a sodium base to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide, sodium salt
Uniqueness
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is unique due to its specific structural features, such as the benzo(a)carbazole core and the presence of hydroxy, methoxy, and carboxamide groups
Propiedades
Número CAS |
68540-91-0 |
|---|---|
Fórmula molecular |
C24H17N2NaO3 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
sodium;4-[(4-methoxyphenyl)carbamoyl]-11H-benzo[a]carbazol-3-olate |
InChI |
InChI=1S/C24H18N2O3.Na/c1-29-15-8-6-14(7-9-15)25-24(28)22-17-10-11-18-16-4-2-3-5-20(16)26-23(18)19(17)12-13-21(22)27;/h2-13,26-27H,1H3,(H,25,28);/q;+1/p-1 |
Clave InChI |
PLCGRFYLDIMKSO-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=C2C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


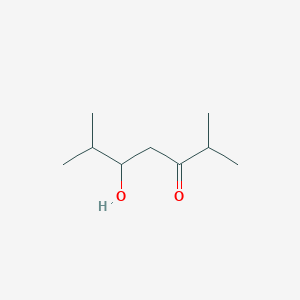
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
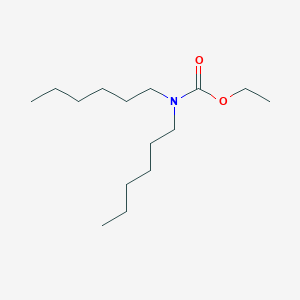
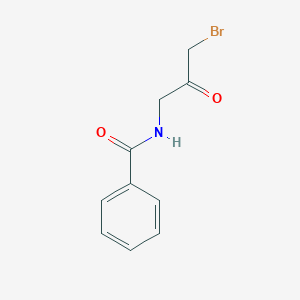
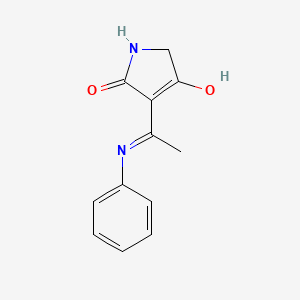
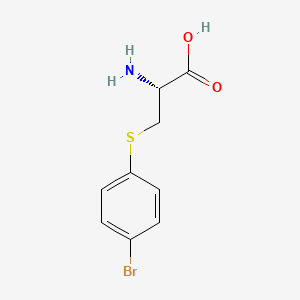
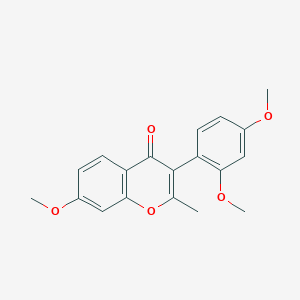
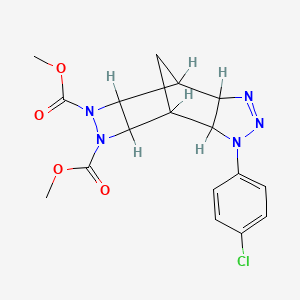
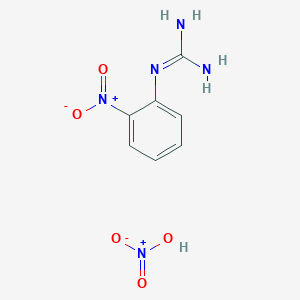

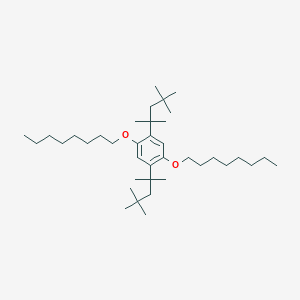
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
